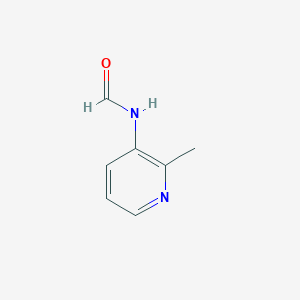

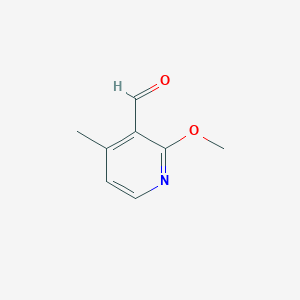

2-Methoxy-4-methylnicotinaldehyde

概要

説明

Synthesis Analysis

The synthesis of compounds similar to 2-Methoxy-4-methylnicotinaldehyde, such as Schiff base compounds, involves the condensation of aldehydes with amines. For example, Schiff base compounds have been synthesized by condensing 3-methoxysalicylaldehyde with isonicotinic acid hydrazide, demonstrating a method that could potentially be adapted for the synthesis of 2-Methoxy-4-methylnicotinaldehyde (Yang, 2007).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Methoxy-4-methylnicotinaldehyde reveals trans configurations with respect to the C=N double bonds. This configuration is essential for understanding the chemical behavior and reactivity of such compounds (Yang, 2007).

Chemical Reactions and Properties

The Schiff base compounds, which are structurally similar to 2-Methoxy-4-methylnicotinaldehyde, exhibit interesting chemical reactions, such as the formation of hydrogen-bonded networks. This highlights the potential reactivity of 2-Methoxy-4-methylnicotinaldehyde in forming complex molecular structures through intermolecular interactions (Yang, 2007).

Physical Properties Analysis

While specific data on 2-Methoxy-4-methylnicotinaldehyde's physical properties are not directly available, the physical properties of related Schiff base compounds, such as solubility and melting points, provide insights into its potential characteristics. These compounds display solubility in common organic solvents and have defined melting points, suggesting similar properties for 2-Methoxy-4-methylnicotinaldehyde (Kusumaningrum et al., 2021).

Chemical Properties Analysis

The chemical properties of 2-Methoxy-4-methylnicotinaldehyde can be inferred from related compounds, which show a range of reactivities such as the ability to undergo cyclocondensation reactions. These reactions are crucial for synthesizing heterocyclic compounds and indicate the reactive nature of 2-Methoxy-4-methylnicotinaldehyde in forming diverse chemical structures (Mahata et al., 2003).

科学的研究の応用

Optical Properties of Aluminum and Zinc Quinolates:

- 4-Methyl(methoxy or chloro)benzaldehyde reacted with 2-methyl-8-quinolinol to create substituted 2-styryl-8-quinolinol. This compound was used as a chelating ligand to prepare aluminum and zinc complexes.

- These complexes displayed high thermal stability and solubility in organic solvents. They emitted blue-green light in THF with a photoluminescence (PL) maximum that is red-shifted relative to reference complexes, indicating potential applications in light-emitting devices (Barberis & Mikroyannidis, 2006).

Sequential Photo-Oxidation of Methanol:

- The photo-oxidation of methanol on preoxidized TiO(2)(110) leads to methyl formate production. This involves two consecutive photo-oxidation steps, with methoxy playing a crucial role in the process (Phillips et al., 2013).

Weinreb Amide in Synthetic Chemistry:

- N-Methoxy-N-methylamide, also known as the Weinreb amide, is used extensively in synthetic chemistry for acylating agents and as an aldehyde equivalent. It has applications in heterocyclic chemistry, total synthesis, and industrial scale production by pharmaceutical industries (Balasubramaniam & Aidhen, 2008).

Antibacterial Zinc Complexes:

- Schiff bases derived from 2-acetamidobenzaldehyde and various benzothiazoles were used to synthesize Zinc(II) chelates. These complexes exhibited antibacterial properties against pathogens like E. coli and Staphylococcus aureus (Chohan, Scozzafava & Supuran, 2003).

Linkers for Solid Phase Organic Synthesis:

- Electron-rich benzaldehyde derivatives, including 2-methoxy-4-hydroxybenzaldehyde, have been used as linkers for solid phase organic synthesis. They enable the creation of secondary amides, which can be cleaved from supports with high purity and yield (Swayze, 1997).

Synthesis of Methyl (Z)-α-methoxyacrylates:

- This study reported the synthesis of Methyl (Z)-α-methoxyacrylates from aldehydes, showing potential for diverse chemical transformations in creating biologically active compounds (Baati et al., 2009).

特性

IUPAC Name |

2-methoxy-4-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-4-9-8(11-2)7(6)5-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNIUITTZQLGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-methylnicotinaldehyde | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)